molecular formula C7H4F2O2 B1293528 2,5-Difluorobenzoic acid CAS No. 2991-28-8

2,5-Difluorobenzoic acid

Cat. No. B1293528
CAS RN: 2991-28-8
M. Wt: 158.1 g/mol
InChI Key: LBQMIAVIGLLBGW-UHFFFAOYSA-N
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Description

2,5-Difluorobenzoic acid is a compound that is not directly discussed in the provided papers, but its structural analogs and synthesis methods are well represented. The papers focus on various halogenated benzoic acids, which are important intermediates in the pharmaceutical industry and material science due to their unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of halogenated benzoic acids, similar to 2,5-difluorobenzoic acid, involves several steps and can be achieved through different pathways. For instance, the synthesis of 2,4,5-trifluorobenzoic acid is reported using a continuous microflow process involving the generation of an aryl-Grignard reagent followed by carboxylation with gaseous CO2 . Another method for synthesizing 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline involves the Sandmeyer reaction, bromination, and a Grignard reaction, with the final product achieving a high purity of 99.16% .

Molecular Structure Analysis

The molecular structures of halogenated benzoic acids are characterized by the presence of halogen atoms, which significantly influence their chemical behavior. For example, the crystal structure of a diorganotin(IV) complex with 2,3,4,5-tetrafluorobenzoic acid exhibits a tetra-nuclear geometry and can form supramolecular structures such as 1D chains or 2D networks through intermolecular interactions . These structural features are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

The reactivity of halogenated benzoic acids is largely determined by the presence and position of the halogen substituents. These compounds can undergo various chemical reactions, including nitration, selective reduction, diazotization, and chlorination, as demonstrated in the synthesis of 5-chloro-2,3,4-trifluorobenzoic acid . The halogen atoms also facilitate the formation of organometallic complexes and can participate in weak hydrogen bonding and non-bonded interactions, which are important for the assembly of supramolecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by their molecular structure. The presence of halogen atoms, particularly fluorine, can increase the acidity of the benzoic acid and affect its solubility and reactivity. The papers provided do not directly discuss the physical properties of 2,5-difluorobenzoic acid, but the synthesis and characterization techniques used for similar compounds, such as elemental analysis, IR, 1H, 13C, 119Sn NMR spectra, and X-ray crystallography, are indicative of the methods that could be employed to analyze 2,5-difluorobenzoic acid .

properties

IUPAC Name

2,5-difluorobenzoic acid
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InChI

InChI=1S/C7H4F2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LBQMIAVIGLLBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30184024
Record name 2,5-Difluorobenzoic acid
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Molecular Weight

158.10 g/mol
Source PubChem
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Physical Description

White, odorless crystalline powder; [Alfa Aesar MSDS]
Record name 2,5-Difluorobenzoic acid
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Product Name

2,5-Difluorobenzoic acid

CAS RN

2991-28-8
Record name 2,5-Difluorobenzoic acid
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Record name Benzoic acid, 2,5-difluoro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
R Narisetty, KB Chandrasekhar… - Letters in Drug …, 2013 - ingentaconnect.com
Hydrazones are important classes of compounds found in many synthetic products. Due to their importance in synthetic chemistry, the present article reports the synthesis of twelve new …
Number of citations: 22 www.ingentaconnect.com
H Hopff, G Valkanas - The Journal of Organic Chemistry, 1962 - ACS Publications
Under the same reaction conditions as above, except that refluxing hexane was used as solvent (bp 68), the reaction of fuming nitric acid with the phenol was violently fast, and the …
Number of citations: 9 pubs.acs.org
P Kubica, H Garraud, J Szpunar, R Lobinski - Journal of Chromatography A, 2015 - Elsevier
A solid-phase extraction (SPE) procedure using C 18 stationary phase was optimized for the preconcentration of 19 fluorinated derivatives of benzoic acid (FBA): mono-, di-, tri-, and …
Number of citations: 13 www.sciencedirect.com
R Narisetty, KB Chandrasekhar, S Mohanty, MR Rao… - J Appl Chem, 2013 - academia.edu
Therapeutic eminence of the hydrazide-hydrazone derivatives has been well recognized, in addition, hydrazide-hydrazones were reported to bring forth anticancer, anti-HIV properties …
Number of citations: 13 www.academia.edu
CU Galdiga, T Greibrokk - Journal of Chromatography A, 1998 - Elsevier
A method is presented for the ultra-trace determination of 16 fluorinated aromatic carboxylic acids in aqueous reservoir fluids. Up to 15 acids can be determined simultaneously. Solid-…
Number of citations: 50 www.sciencedirect.com
L Elrod Jr, SG Spanton, M Cirovic, DI Shaffer… - Analytica chimica …, 1993 - Elsevier
2-Chloro-4,5-difluorobenzoic acid (CDFBA) and related impurities are determined using liquid chromatography (LC). Separations are achieved using a reversed-phase isocratic system …
Number of citations: 3 www.sciencedirect.com
K Müller, A Seubert - Journal of Chromatography A, 2012 - Elsevier
A method for the ultra trace analysis of 21 fluorobenzoic acids (FBAs) via GC–MS based on solid-phase extraction (SPE) and derivatization with BF 3 ·MeOH is described. All …
Number of citations: 27 www.sciencedirect.com
S Li, FL Zhang, K Tang, YF Ma - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
In the centrosymmetric title compound, [Gd2(C7H3F2O2)6(C10H8N2)2], the asymmetric unit comprises one cation chelated by two 2,5-difluorobenzoate and one 2,2′-bipyridine. Two …
Number of citations: 1 scripts.iucr.org
L Pan, Y Liu, M Bian, D Zhen, ZF Zhang… - Journal of Chemical …, 2021 - Springer
Herein we report a new bismuth(V)-based coordination complex Bi(phenyl) 3 (2,5-dfa) 2 (1) that has been successfully prepared by using C donor phenyl ring and O donor 2,5-…
Number of citations: 1 link.springer.com
W Xiao-Shuo, L Xia - CHINESE …, 2008 - … CHEMICAL SOC C/O DEPT INT …
Number of citations: 2

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